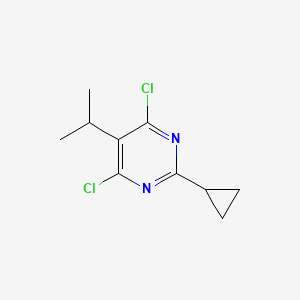
4-Bromo-6-(trifluoromethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2BrF3N2 It is a derivative of picolinonitrile, characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the sixth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)picolinonitrile typically involves the bromination of 6-(trifluoromethyl)picolinonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
科学的研究の応用
4-Bromo-6-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
作用機序
The mechanism by which 4-Bromo-6-(trifluoromethyl)picolinonitrile exerts its effects depends on its interaction with molecular targets. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological or biochemical effects.
類似化合物との比較
- 4-Bromo-2-(trifluoromethyl)pyridine
- 6-Bromo-4-(trifluoromethyl)pyridine
- 4-Chloro-6-(trifluoromethyl)picolinonitrile
Uniqueness: 4-Bromo-6-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in various chemical environments. The compound’s trifluoromethyl group also contributes to its lipophilicity and ability to interact with hydrophobic regions of biological targets.
特性
分子式 |
C7H2BrF3N2 |
|---|---|
分子量 |
251.00 g/mol |
IUPAC名 |
4-bromo-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H |
InChIキー |
DJHCLJZOYOJTHI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


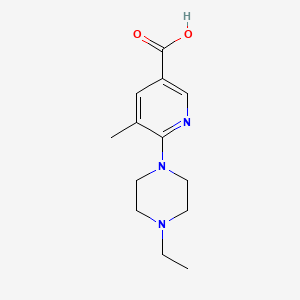

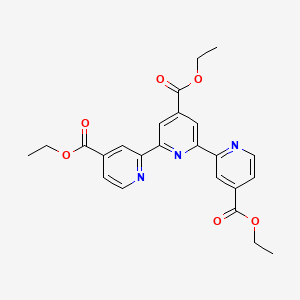
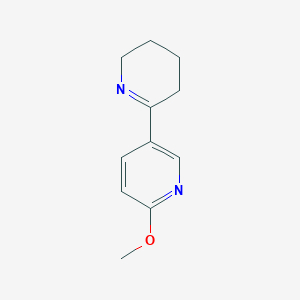



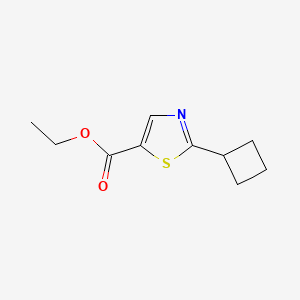
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)

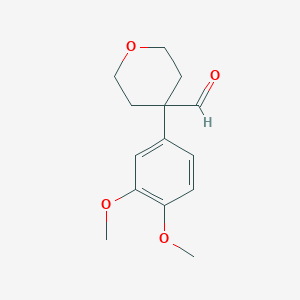

![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
